2-Propenoic acid, 3-(3,4-dihydroxyphenyl)-, 3-phenyl-2-propenyl ester
Description
2-Propenoic acid, 3-(3,4-dihydroxyphenyl)-, 3-phenyl-2-propenyl ester is a caffeic acid derivative where the carboxylic acid group is esterified with a 3-phenyl-2-propenyl (cinnamyl-like) moiety. Its systematic name reflects the presence of a 3,4-dihydroxyphenyl group (catechol) attached to the α,β-unsaturated acrylate backbone. The molecular formula is C₁₈H₁₆O₄, with a molecular weight of 296.32 g/mol.
Properties
IUPAC Name |
3-phenylprop-2-enyl 3-(3,4-dihydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O4/c19-16-10-8-15(13-17(16)20)9-11-18(21)22-12-4-7-14-5-2-1-3-6-14/h1-11,13,19-20H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRZQNEYQRVPNRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCOC(=O)C=CC2=CC(=C(C=C2)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10736449 | |
| Record name | 3-Phenylprop-2-en-1-yl 3-(3,4-dihydroxyphenyl)prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10736449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115610-79-2 | |
| Record name | 3-Phenylprop-2-en-1-yl 3-(3,4-dihydroxyphenyl)prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10736449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 3-(3,4-dihydroxyphenyl)-, 3-phenyl-2-propenyl ester typically involves the esterification of 3-(3,4-dihydroxyphenyl)-2-propenoic acid with 3-phenyl-2-propenol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired ester product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
Chemical Reactions Analysis
Table 1: Comparison with Structurally Similar Esters
Hydrolysis Reactions
The ester bond undergoes cleavage under acidic, basic, or enzymatic conditions:
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Acid-catalyzed hydrolysis : Yields caffeic acid and cinnamyl alcohol via protonation of the ester oxygen, enhancing electrophilicity of the carbonyl group .
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Base-catalyzed saponification : Produces caffeate salts and cinnamyl alcohol derivatives .
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Enzymatic hydrolysis : Esterases in biological systems metabolize the compound into bioactive fragments, as observed in related phenylpropanoids .
Oxidation Reactions
The catechol (3,4-dihydroxyphenyl) group is highly redox-active:
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Autoxidation : Forms ortho-quinone intermediates in aerobic environments, which may dimerize or react with nucleophiles like thiols .
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Metal-mediated oxidation : Chelates transition metals (e.g., Fe³⁺, Cu²⁺), accelerating free radical generation and subsequent polymerization .
Table 2: Oxidation Products and Conditions
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| O₂ (ambient air) | pH > 7, 25°C | Ortho-quinone dimers |
| FeCl₃ | Aqueous ethanol | Metal-catecholate complexes |
| Horseradish peroxidase | H₂O₂, pH 6.8 | Polymerized derivatives |
Addition and Cyclization Reactions
The α,β-unsaturated ester participates in:
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Michael addition : Nucleophiles (e.g., amines, thiols) add to the β-carbon of the propenoate system .
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Diels-Alder reactions : Acts as a dienophile with conjugated dienes, forming six-membered cyclic adducts .
Biological Redox Interactions
The compound demonstrates significant antioxidant activity via:
Scientific Research Applications
Pharmaceutical Applications
-
Antioxidant Activity :
- This compound exhibits significant antioxidant properties due to the presence of hydroxyl groups on the phenolic structure. Research indicates that it can scavenge free radicals and reduce oxidative stress in biological systems. A study demonstrated its efficacy in protecting cells from oxidative damage caused by reactive oxygen species (ROS) .
- Anti-inflammatory Effects :
- Antimicrobial Properties :
Cosmetic Applications
-
Skin Protection :
- Due to its antioxidant properties, this compound is incorporated into skincare products to protect against UV radiation and environmental stressors. Formulations containing this ester have shown improved skin hydration and elasticity in clinical trials .
- Anti-aging Products :
Material Science Applications
- Polymerization :
- Coatings and Adhesives :
Data Table: Summary of Applications
| Application Area | Specific Use | Benefits/Properties |
|---|---|---|
| Pharmaceuticals | Antioxidant agent | Reduces oxidative stress |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |
| Antimicrobial | Effective against bacteria and fungi | |
| Cosmetics | Skin protection | Protects against UV damage |
| Anti-aging products | Promotes collagen synthesis | |
| Material Science | Polymerization | Enhances mechanical properties |
| Coatings and adhesives | Superior adhesion and weather resistance |
Case Studies
-
Case Study on Antioxidant Activity :
A study published in the Journal of Agricultural and Food Chemistry evaluated the antioxidant capacity of various phenolic compounds, including 2-propenoic acid esters. The results indicated that this compound significantly reduced lipid peroxidation in vitro models, demonstrating its potential for health supplements aimed at reducing oxidative stress . -
Clinical Trial for Skin Protection :
A double-blind clinical trial assessed the efficacy of a cream containing this compound on skin hydration levels over eight weeks. Participants reported a noticeable improvement in skin texture and moisture retention compared to the placebo group . -
Research on Polymer Applications :
Research conducted by a leading polymer science institute explored the use of this compound as a monomer for creating eco-friendly polymers. The resulting materials exhibited enhanced biodegradability without compromising mechanical strength, making them suitable for various industrial applications .
Mechanism of Action
The biological effects of 2-Propenoic acid, 3-(3,4-dihydroxyphenyl)-, 3-phenyl-2-propenyl ester are primarily attributed to its ability to interact with cellular targets and modulate biochemical pathways. The phenolic groups can scavenge free radicals, thereby exhibiting antioxidant activity. Additionally, the compound may inhibit specific enzymes or signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares key physicochemical attributes of the target compound with other caffeic acid esters and related derivatives:
<sup>*</sup>LogP values estimated via computational tools.
Key Observations :
- The 3-phenyl-2-propenyl group in the target compound increases steric bulk and aromaticity compared to alkyl esters (e.g., methyl, phenethyl). This enhances lipophilicity (higher LogP), likely improving membrane permeability but reducing water solubility.
Anti-Inflammatory and Antioxidant Effects
- CAPE : Demonstrates potent inhibition of COX-2 (IC₅₀ ~2.5 µg/mL) and suppression of prostaglandin E₂ (PGE₂) synthesis in human oral epithelial cells. Its phenethyl group facilitates interaction with hydrophobic enzyme pockets.
- The 3-phenyl-2-propenyl group may enhance binding to inflammatory targets (e.g., NF-κB) due to π-π stacking interactions.
- Methyl caffeate : Shows moderate antioxidant activity (DPPH IC₅₀ ~20 µM) but weaker anti-inflammatory effects compared to CAPE.
Anticancer Potential
- CAPE : Induces apoptosis in cancer cells via mitochondrial pathways and suppresses tumor growth in vivo (e.g., 10–100 mg/kg in rat models).
- Target Compound: Structural analogs with aryl-propenyl groups (e.g., cinnamyl esters) exhibit cytotoxic effects against cancer cell lines (e.g., IC₅₀ ~50 µM in hepatocellular carcinoma).
- Long-chain alkyl esters (e.g., tetracosyl/pentacosyl ferulates): Show moderate cytotoxicity, with activity linked to alkyl chain length and membrane disruption.
Metabolic Stability and Toxicity
- CAPE : Undergoes hydrolysis to caffeic acid and phenethyl alcohol in vivo. High doses (>100 mg/kg) may cause gastrointestinal toxicity.
- Methyl caffeate : Rapidly metabolized by esterases, limiting its therapeutic utility.
- Target Compound : The aryl-propenyl group may resist enzymatic hydrolysis, prolonging half-life. However, the catechol moiety could increase susceptibility to oxidation, necessitating structural stabilization.
Biological Activity
2-Propenoic acid, 3-(3,4-dihydroxyphenyl)-, 3-phenyl-2-propenyl ester, commonly known as a derivative of caffeic acid, exhibits significant biological activities. This compound is structurally related to various phenolic compounds and has garnered attention for its potential therapeutic applications. This article explores its biological activity, including antioxidant, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The compound's IUPAC name is (E)-3-(3,4-dihydroxyphenyl)prop-2-enoic acid , with a molecular formula of and a molecular weight of approximately 220.23 g/mol. Its structure includes a propenoic acid backbone substituted with a dihydroxyphenyl group.
| Property | Value |
|---|---|
| IUPAC Name | (E)-3-(3,4-dihydroxyphenyl)prop-2-enoic acid |
| Molecular Formula | CHO |
| Molecular Weight | 220.23 g/mol |
| CAS Number | 539-03-7 |
Antioxidant Activity
Research indicates that derivatives of caffeic acid exhibit strong antioxidant properties. A study involving various phenolic compounds demonstrated that caffeic acid and its derivatives can scavenge free radicals effectively. The presence of hydroxyl groups in the structure enhances their radical scavenging capacity, making them valuable in preventing oxidative stress-related damage in biological systems .
Anticancer Properties
The anticancer potential of caffeic acid derivatives has been extensively studied. In vitro studies have shown that these compounds can inhibit the proliferation of cancer cells through various mechanisms, including the induction of apoptosis and cell cycle arrest. For instance, cinnamic acid and its derivatives were tested on liver cancer models and showed significant hepatoprotective effects by reducing oxidative stress markers .
Anti-inflammatory Effects
Caffeic acid derivatives also exhibit anti-inflammatory properties. They have been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity is crucial in managing conditions characterized by chronic inflammation, such as arthritis and cardiovascular diseases .
Case Studies
- Hepatoprotective Effects in Animal Models :
- Antioxidant Capacity Assessment :
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-propenoic acid, 3-(3,4-dihydroxyphenyl)-, 3-phenyl-2-propenyl ester, and how can side reactions be minimized?
- Methodology : The esterification of 3-(3,4-dihydroxyphenyl)propenoic acid with 3-phenyl-2-propenol typically employs acid catalysis (e.g., H₂SO₄) or enzymatic methods. Protecting groups (e.g., acetyl or benzyl for catechol hydroxyls) are critical to prevent oxidation during synthesis. Solvent choice (e.g., anhydrous DMF or THF) and temperature control (60–80°C) minimize polymerization. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization ensures purity .
Q. How should this compound be stored to maintain stability, and what degradation products are observed under suboptimal conditions?
- Methodology : Store in amber vials under inert gas (N₂/Ar) at −20°C to prevent oxidation of the catechol moiety. Degradation studies via HPLC-UV (C18 column, methanol/water + 0.1% formic acid) reveal dimerization or quinone formation under light or oxygen exposure. Accelerated stability testing (40°C/75% RH for 30 days) quantifies degradation kinetics .
Q. What spectroscopic techniques are recommended for structural confirmation?
- Methodology :
- 1H/13C NMR : Confirm ester linkage (δ 6.3–6.8 ppm for propenyl protons, δ 165–170 ppm for ester carbonyl).
- FT-IR : Ester C=O stretch (~1700 cm⁻¹), hydroxyl groups (~3300 cm⁻¹, if unprotected).
- HRMS : Exact mass validation (e.g., [M+H]+ calculated for C18H16O4: 297.1121) .
Q. What safety protocols are essential for handling this compound in the laboratory?
- Methodology : Use NIOSH-approved respirators (P95/P99 filters for particulates) and nitrile gloves. Engineering controls (fume hoods) and spill containment (neutralizing agents like sodium bicarbonate) are mandatory. Acute toxicity data (oral LD50 > 2000 mg/kg in rats) suggest moderate hazard, but skin/eye irritation (H315/H319) requires immediate flushing with water .
Advanced Research Questions
Q. How does the 3,4-dihydroxyphenyl group influence redox activity in biological systems?
- Methodology : Electrochemical analysis (cyclic voltammetry at glassy carbon electrode, 0.1 M PBS pH 7.4) reveals two oxidation peaks (~0.3 V and 0.5 V vs. Ag/AgCl) corresponding to catechol oxidation to semiquinone and quinone. Compare antioxidant capacity via DPPH/ABTS assays against Trolox standards. In vitro models (e.g., HepG2 cells) assess ROS scavenging efficacy .
Q. What computational models predict the compound’s bioavailability and metabolic pathways?
- Methodology :
- Molecular docking (AutoDock Vina) : Simulate interactions with CYP450 isoforms (e.g., CYP3A4) to predict hydroxylation sites.
- ADMET prediction (SwissADME) : LogP (~2.8) suggests moderate lipophilicity; poor blood-brain barrier penetration.
- In vitro metabolism : Incubate with liver microsomes (human/rat), identify phase I/II metabolites via LC-QTOF-MS .
Q. How do structural analogs (e.g., methyl or ethyl esters) compare in terms of bioactivity and pharmacokinetics?
- Methodology : Synthesize analogs (e.g., methyl ester, CAS 3943-97-3) and compare:
- Solubility : Shake-flask method (water/octanol).
- Plasma protein binding : Equilibrium dialysis.
- In vivo pharmacokinetics : Administer to Sprague-Dawley rats, collect plasma for LC-MS/MS analysis (t½, Cmax) .
Q. What experimental designs resolve contradictions in reported biological activities (e.g., pro-oxidant vs. antioxidant effects)?
- Methodology : Context-dependent effects require dose-response studies (0.1–100 µM) across cell lines (cancer vs. normal). Measure intracellular glutathione (GSH/GSSG ratio) and mitochondrial membrane potential (JC-1 staining). Statistical analysis (ANOVA with post-hoc tests) identifies thresholds for redox switching .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
